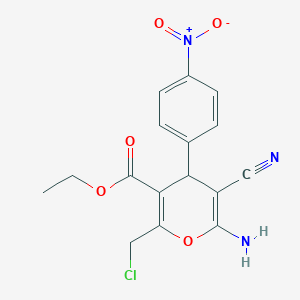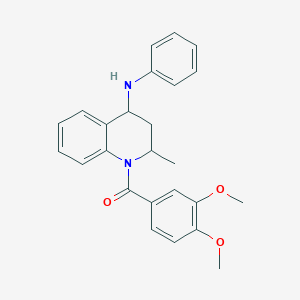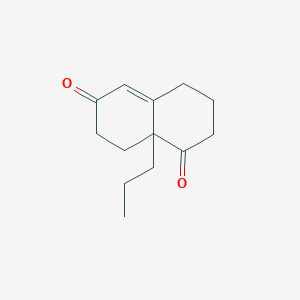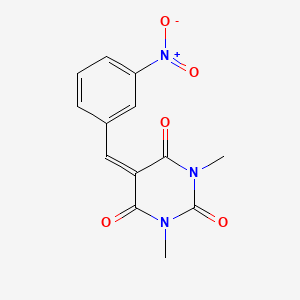![molecular formula C17H13Cl2N3O B3837834 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B3837834.png)
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile
Vue d'ensemble
Description
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile, also known as DCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile is not fully understood, but it is thought to involve the inhibition of specific enzymes and the modulation of gene expression. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has also been shown to modulate the expression of specific genes, including those involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile in lab experiments is its specificity for HDAC inhibition. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has been shown to selectively inhibit HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of using 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile in lab experiments is its potential toxicity. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile. Another area of interest is the investigation of the potential therapeutic applications of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile in various diseases, including cancer and viral infections. Additionally, further studies are needed to better understand the mechanism of action of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile and its effects on specific biological processes.
Applications De Recherche Scientifique
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has also been shown to inhibit the activity of certain enzymes and to modulate the expression of specific genes.
Propriétés
IUPAC Name |
3-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-12-6-7-16(13(19)10-12)23-11-17-21-14-4-1-2-5-15(14)22(17)9-3-8-20/h1-2,4-7,10H,3,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPBSMWBNNNOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromopentyl)oxy]-4-tert-butylbenzene](/img/structure/B3837769.png)




![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3837804.png)

![N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3837822.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3837827.png)
![ethyl 3-amino-4-(benzylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3837851.png)



![N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837863.png)